molecular formula C10H5Cl3FN3O B3026016 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3026016
M. Wt: 308.5 g/mol
InChI Key: BEVTYLZKKCIGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BLX3887 involves the reaction of 4,5-dichloro-1H-pyrazole-3-carboxylic acid with 2-chloro-4-fluoroaniline under specific conditions. The reaction typically requires the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of BLX3887 follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

BLX3887 primarily undergoes substitution reactions due to the presence of halogen atoms in its structure. It can also participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles .

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Conditions: Elevated temperatures (50-100°C), inert atmosphere (nitrogen or argon)

Major Products

The major products formed from these reactions are derivatives of BLX3887 where the chlorine atoms are replaced by other functional groups such as methoxy or tert-butyl groups .

Scientific Research Applications

BLX3887 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study substitution reactions.

    Biology: Employed in cell biology to investigate the role of 15-lipoxygenase type 1 in cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving inflammation and immune response due to its inhibitory effects on 15-lipoxygenase type 1.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Mechanism of Action

BLX3887 exerts its effects by selectively inhibiting 15-lipoxygenase type 1. This enzyme is involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators. By inhibiting 15-lipoxygenase type 1, BLX3887 reduces the production of these mediators, thereby modulating inflammatory responses. The molecular targets include the active site of the enzyme, where BLX3887 binds and prevents substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BLX3887 is unique due to its high selectivity for 15-lipoxygenase type 1 over other lipoxygenases such as 15-lipoxygenase type 2, 5-lipoxygenase, and 12-lipoxygenase. This selectivity makes it a valuable tool in research focused on the specific inhibition of 15-lipoxygenase type 1 without affecting other related enzymes .

Properties

IUPAC Name

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVTYLZKKCIGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.